
4-Methoxybenzyl alcohol
Overview
Description
4-Methoxybenzyl alcohol (CAS 105-13-5), also known as p-methoxybenzyl alcohol, is a benzyl alcohol derivative with a methoxy (-OCH₃) group at the para position of the aromatic ring. Its molecular formula is C₈H₁₀O₂ (molecular weight 138.16 g/mol), and it exhibits a logP value of 1.10, indicative of moderate hydrophobicity . This compound is naturally found in anise (Pimpinella anisum) and is widely utilized in organic synthesis as a precursor for fragrances, fine chemicals, and protective groups (e.g., PMB esters) due to its stability and reactivity in esterification, etherification, and oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl alcohol can be synthesized through several methods:
Reduction of 4-Methoxybenzaldehyde: One common method involves the reduction of 4-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 4-methoxybenzaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields of the desired product .
Chemical Reactions Analysis
4-Methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation:
Catalytic Photooxidation: this compound can be oxidized to 4-methoxybenzaldehyde using a flavin-zinc (II)-cyclen complex as a catalyst under light irradiation.
Oxidation with Sodium Chlorite: It can also be oxidized to 4-methoxybenzoic acid using sodium chlorite (NaClO2) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (NaOCl).
Reduction:
Reduction to 4-Methoxybenzylamine: this compound can be reduced to 4-methoxybenzylamine using ammonia and a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Substitution:
Scientific Research Applications
4-Methoxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry:
Protecting Group: It is commonly used as a protecting group for hydroxyl groups in organic synthesis.
Photocatalytic Studies: It is used to study photocatalytic oxidation reactions, particularly the conversion of this compound to 4-methoxybenzaldehyde.
Biology and Medicine:
Antimicrobial Agent: this compound exhibits antimicrobial properties and is used in the formulation of antimicrobial agents.
Fragrance and Flavor: Due to its pleasant aroma, it is used in the formulation of perfumes and flavoring agents.
Industry:
Semiconductor Preparation: It is used in the preparation of semiconductors, nanosheets, and nanocrystals.
Polymer Synthesis: It is utilized in the synthesis of various polymers and resins.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl alcohol primarily involves its ability to undergo oxidation and reduction reactions. In photocatalytic oxidation, the compound interacts with a flavin-zinc (II)-cyclen complex under light irradiation, leading to the formation of 4-methoxybenzaldehyde . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the flavin-zinc complex and the generation of reactive oxygen species (ROS) during the process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
Key analogs of 4-methoxybenzyl alcohol include:
- 4-Methylbenzyl alcohol (methyl substituent)
- 4-Chlorobenzyl alcohol (chloro substituent)
- 4-Hydroxybenzyl alcohol (hydroxyl substituent)
- Benzyl alcohol (unsubstituted benzene ring)
- 4-(Methylthio)benzyl alcohol (methylthio substituent)
Property | This compound | 4-Methylbenzyl Alcohol | 4-Chlorobenzyl Alcohol | 4-Hydroxybenzyl Alcohol | Benzyl Alcohol |
---|---|---|---|---|---|
Substituent | -OCH₃ | -CH₃ | -Cl | -OH | None |
logP | 1.10 | ~1.50 (est.) | ~1.80 (est.) | ~0.90 (est.) | 1.05 |
Boiling Point (°C) | 259 | 217 | 230 | 285 | 205 |
Key Applications | PMB esters, fragrances | Oxidation studies | Catalytic oxidation | Antioxidants, pharma | Solvent, synth |
The methoxy group in this compound enhances its electron-donating capacity compared to electron-withdrawing groups (e.g., -Cl), influencing its reactivity in electrophilic substitutions and stabilization of intermediates .
Reactivity in Catalytic Oxidation
This compound is frequently compared to substituted benzyl alcohols in oxidation reactions to assess substituent effects:
Oxidation Performance with Heterogeneous Catalysts
Enzyme-Catalyzed Oxidation
- Chloroperoxidase: Converts p-methylanisole to this compound but cannot oxidize toluene derivatives with strong electron-withdrawing groups, highlighting substrate specificity .
- Veratryl Alcohol Oxidase (Pleurotus sajor-caju) : Oxidizes this compound more rapidly than veratryl alcohol, producing H₂O₂ as a byproduct .
Esterification and Protective Group Chemistry
This compound is a key reagent in synthesizing PMB esters, which serve as protective groups in peptide and carbohydrate chemistry. Its reactivity with acid chlorides, anhydrides, and imidazoles is comparable to other benzyl alcohols but offers enhanced stability due to the methoxy group’s electron-donating nature . For example:
- PMB esters derived from this compound resist hydrolysis under acidic conditions better than those from benzyl alcohol .
- In cross-coupling reactions with aliphatic alcohols (e.g., octan-1-ol), this compound exhibits high chemoselectivity (50% yield) without significant homo-coupling byproducts .
Biochemical and Environmental Relevance
- Biodegradation: The SnO₂-ZnO-ZnWO₄ heterostructure enhances this compound oxidation by 100% compared to ZnO alone, demonstrating its utility in environmental remediation .
- Toxicity and Metabolism: Limited data exist on this compound’s metabolic pathways, though its structural analogs (e.g., 4-hydroxybenzyl alcohol) are studied for antioxidant properties .
Biological Activity
4-Methoxybenzyl alcohol (4-MA), a compound belonging to the class of benzyl alcohols, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of 4-MA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by a methoxy group attached to the benzyl alcohol structure. It is primarily found in various plants, notably in anise (Pimpinella anisum) and Gastrodia elata Blume, where it contributes to flavor and therapeutic properties. The compound has a sweet, caramel-like taste and is recognized for its potential as a biomarker for certain dietary intakes .
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-MA. A study demonstrated that 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , derived from marine sources, inhibited the growth and migration of metastatic prostate cancer cells (PC-3 and DU-145). Treatment with DHMBA reduced key signaling proteins associated with cell proliferation (Ras, PI3K, Akt, MAPK, mTOR) while enhancing levels of tumor suppressor proteins (p53, p21, Rb) . These findings suggest that 4-MA may play a role in cancer therapy by modulating critical pathways involved in tumor progression.
Neuroprotective Effects
4-MA has also been studied for its neuroprotective effects against ischemic injury. In an experiment involving brain microvascular endothelial cells (bEnd.3), treatment with 4-MA following oxygen-glucose deprivation/reperfusion (OGD/Rep) significantly improved cell viability and reduced lactate dehydrogenase (LDH) leakage. Furthermore, it decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and upregulated tight junction proteins (occludin, claudin-5), suggesting that 4-MA protects the blood-brain barrier during ischemic events by activating the PI3K/AKT signaling pathway .
Antibacterial Activity
The antibacterial potential of 4-MA has been explored through various studies. A recent investigation into benzyl alcohol derivatives indicated that compounds similar to 4-MA exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated a concentration-dependent effect on bacterial inhibition .
Compound | Organism | Zone of Inhibition (mm) | Concentration (mg/mL) |
---|---|---|---|
2d | S. aureus | 12 | 10^-1 |
P. aeruginosa | 35 | 10^-1 |
This table illustrates the efficacy of specific derivatives related to 4-MA against common bacterial strains.
Case Studies and Research Findings
- Cerebral Ischemia : In a study assessing the effects of 4-MA on cerebral ischemia models, it was found that the compound could significantly reduce BBB permeability and enhance recovery from ischemic damage . This positions 4-MA as a potential candidate for treating stroke-related injuries.
- Photocatalytic Applications : Research has also explored the photocatalytic oxidation of 4-MA to produce p-anisaldehyde using TiO2 as a catalyst. This process not only highlights its chemical versatility but also suggests potential applications in fine chemical synthesis .
- Antioxidant Properties : Another study indicated that DHMBA exhibits antioxidant properties that may contribute to anti-aging mechanisms in brain tissues . This finding underscores the broader implications of 4-MA in neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 4-methoxybenzyl alcohol that influence its handling in laboratory settings?
- This compound (4-MBA) is a solid at room temperature (melting point: 22–25°C) with a boiling point of 259°C . It is freely miscible in alcohols and ethers but insoluble in water, which necessitates the use of organic solvents for reactions or extractions . Its density (1.113 g/mL at 25°C) and refractive index (n20/D 1.544) are critical for solvent selection and spectroscopic characterization . Researchers should note its potential to cause eye and skin irritation (WGK 1 hazard classification) and ensure proper personal protective equipment (PPE) during handling .
Q. How can this compound be purified for use in sensitive synthetic reactions?
- Column chromatography using silica gel (100–200 mesh) with petroleum ether/ethyl acetate eluents is a standard purification method . For deuterated derivatives (e.g., 2b-D), isotopic labeling via Ru-MACHO-catalyzed exchange with deuterium oxide (D2O) at 60°C under inert conditions is recommended . Post-synthesis, vacuum distillation or recrystallization from ethanol can remove impurities .
Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?
- Gas chromatography-tandem mass spectrometry (GC-MS/MS) with solid-phase microextraction (SPME) is effective for trace analysis . In electrophoretic applications, it serves as a neutral electroosmotic flow (EOF) marker in capillary electrophoresis (CE) at 220 nm UV detection, enabling real-time monitoring of migration patterns .
Advanced Research Questions
Q. How does this compound participate in chemo-selective hetero-coupling reactions catalyzed by Zn²⁺ complexes?
- In Zn²⁺-catalyzed β-alkylation of secondary alcohols, 4-MBA acts as a hydrogen donor in transfer hydrogenation steps. Mechanistic studies reveal that alkylated ketones (e.g., 4b) form as intermediates, which are reduced to β-alkylated alcohols (e.g., 3b) under excess alcohol conditions . Deuterium-labeling experiments (using 2b-D) confirmed that the primary alcohol’s hydroxyl group is the deuterium source, with scrambling observed at specific positions (65%, 18%, 27%) in the product .
Q. What role does this compound play in photocatalytic oxidation reactions?
- 4-MBA undergoes selective oxidation to 4-methoxybenzaldehyde using nano-TiO₂ photocatalysts. Substituent effects show that electron-donating groups (e.g., methoxy) enhance oxidation efficiency compared to electron-withdrawing groups (e.g., nitro or chloro) . Reaction optimization requires controlling light intensity, solvent polarity (e.g., acetonitrile), and catalyst surface area .
Q. How can this compound be utilized as an initiator in ring-opening polymerisation (ROP) of functional ε-caprolactones?
- 4-MBA initiates ROP of γC18CL, εC18CL, and β/δC18CL isomers when paired with diphenyl phosphate (DPP) catalysts. Kinetic studies ([M]₀/[I]₀ = 50) show linear increases in molar mass (Mn) with monomer conversion, confirmed by SEC and ¹H NMR end-group analysis . The methoxy group stabilizes the growing polymer chain, reducing side reactions like transesterification .
Q. Methodological Considerations
Q. How should researchers address contradictions in reaction yields when using this compound in transfer hydrogenation?
- Discrepancies often arise from competing pathways (e.g., ketone vs. alcohol formation). Control experiments with stoichiometric variations of 4-MBA (e.g., excess alcohol to favor β-alkylated products) and intermediate trapping (e.g., α,β-unsaturated ketones) are critical . NMR monitoring of crude mixtures at early reaction stages can identify transient intermediates (e.g., 4b'') .
Q. What precautions are necessary when synthesizing deuterated this compound (2b-D) for mechanistic studies?
- Use anhydrous conditions (argon atmosphere) to prevent proton exchange. Post-reaction purification via silica gel chromatography removes residual Ru-MACHO catalysts, which can interfere with downstream applications . Quantify deuterium incorporation using mass spectrometry or ²H NMR to validate labeling efficiency .
Properties
IUPAC Name |
(4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFRERJPWKJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044357 | |
Record name | (4-Methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour | |
Record name | Benzenemethanol, 4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anise alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20058 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Anisyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
259.00 to 260.00 °C. @ 760.00 mm Hg | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Anisyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.107-1.115 | |
Record name | Anisyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0038 [mmHg] | |
Record name | Anise alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20058 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
105-13-5 | |
Record name | 4-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anise alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHOXYBENZYL ALCOHOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, 4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (4-Methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANISYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N6XGV3U49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 25 °C | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.